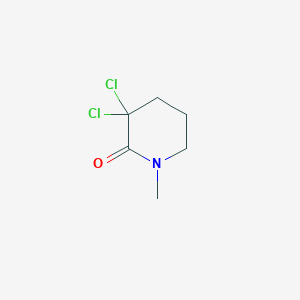

3,3-Dichloro-1-methylpiperidin-2-one

Description

Contextualization of Piperidin-2-one Scaffolds in Organic Synthesis

The piperidine (B6355638) ring is a foundational six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govnih.govnih.gov Consequently, piperidine-containing compounds are crucial building blocks in drug design and medicinal chemistry. nih.gov The piperidin-2-one, or δ-valerolactam, is an oxidized form of the piperidine scaffold and serves as a versatile intermediate in organic synthesis. nih.gov Its structure is present in numerous biologically active molecules, making the development of synthetic routes to substituted piperidin-2-ones an important focus of modern organic chemistry. nih.govresearchgate.net Researchers have developed various methods, including multicomponent reactions and cyclization strategies, to create diverse piperidinone derivatives for applications in pharmaceutical research. nih.govhse.ruresearchgate.net

Significance of Halogenation in Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. jk-sci.combyjus.com Halogen atoms can significantly alter a molecule's physical and chemical properties. In heterocyclic chemistry, halogenation serves several key purposes. It can enhance the biological activity of a compound, a strategy frequently used in the development of pharmaceuticals. byjus.com Furthermore, halogens act as versatile "synthetic handles." jk-sci.com Their presence on a heterocyclic ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, substitutions, and eliminations, enabling the construction of more complex molecular architectures. jk-sci.comrsc.org The introduction of halogens is a cornerstone of synthetic chemistry, providing pathways to a wide range of intermediates used in pharmaceuticals, agrochemicals, and materials science. byjus.comrsc.orgmt.com

Overview of 3,3-Dichlorinated Piperidin-2-one Derivatives within Contemporary Organic Chemistry

Within the family of halogenated heterocycles, 3,3-dichlorinated piperidin-2-one derivatives represent a specialized class of compounds. The geminal dichloro group at the α-position to the carbonyl imparts unique reactivity to the molecule. While specific research on 3,3-Dichloro-1-methylpiperidin-2-one is limited, the chemical properties and synthetic utility of this class can be understood through more extensively studied analogues, such as 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one.

This analogue has been identified as a crucial intermediate in the synthesis of novel tetrahydropyrazolopyridone derivatives, which are explored for their potential as anticoagulant agents. chemicalbook.com The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is well-documented, typically involving the reaction of the parent 1-(4-nitrophenyl)piperidin-2-one (B57410) with a chlorinating agent like phosphorus pentachloride (PCl₅) in a suitable solvent. chemicalbook.com This reaction achieves high yields, demonstrating an efficient method for creating the 3,3-dichloro functionality. chemicalbook.com The reactivity of the dichloro group makes these compounds valuable precursors for constructing more complex pharmaceutical scaffolds. chemicalbook.com

Physicochemical Properties

Below are the known physicochemical properties for this compound and a closely related, well-studied analogue.

| Property | This compound | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one |

|---|---|---|

| CAS Number | 77261-24-6 guidechem.com | 881386-01-2 chemicalbook.comnih.gov |

| Molecular Formula | C₆H₉Cl₂NO guidechem.com | C₁₁H₁₀Cl₂N₂O₃ chemicalbook.comnih.gov |

| Molecular Weight | 182.04 g/mol guidechem.com | 289.11 g/mol chemicalbook.comnih.gov |

| Canonical SMILES | CN1CCCC(C1=O)(Cl)Cl guidechem.com | C1CC(C(=O)N(C1)C2=CC=C(C=C2)N+[O-])(Cl)Cl nih.gov |

| InChI Key | CBCAUGVIPLIJAM-UHFFFAOYSA-N guidechem.com | KKVYXBZVPRSWHE-UHFFFAOYSA-N |

| Physical Form | Not specified | Light yellow solid chemicalbook.com |

| Melting Point | Not specified | 115-117 °C chemicalbook.com |

Synthetic Research Findings

The synthesis of 3,3-dichlorinated piperidin-2-ones is exemplified by the preparation of the 1-(4-nitrophenyl) derivative. This process highlights a general strategy for introducing the geminal dichloro group onto the piperidin-2-one scaffold.

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-nitrophenyl)piperidin-2-one | Phosphorus pentachloride (PCl₅) | Chlorobenzene (B131634) | 55 °C for 5 hours | 94.9% | chemicalbook.com |

The reaction involves an electrophilic chlorination at the α-carbon to the lactam carbonyl. The workup procedure typically consists of quenching the reaction mixture in ice water, followed by extraction with an organic solvent like dichloromethane, washing, drying, and evaporation to isolate the solid product. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3,3-dichloro-1-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO/c1-9-4-2-3-6(7,8)5(9)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCAUGVIPLIJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,3 Dichloro 1 Methylpiperidin 2 One

Nucleophilic Substitution Reactions at the Dichloro-Substituted Carbon Center (C-3)

The C-3 position of 3,3-Dichloro-1-methylpiperidin-2-one is a highly electrophilic center, making it susceptible to attack by nucleophiles. The combined inductive effect of the two chlorine atoms and the resonance effect of the carbonyl group create a significant partial positive charge on this carbon, priming it for substitution reactions.

A direct S(_N)1 (Substitution Nucleophilic Unimolecular) pathway is considered highly improbable for this substrate. The mechanism requires the formation of a carbocation intermediate upon the departure of a leaving group. A hypothetical carbocation at the C-3 position would be directly adjacent to the electron-withdrawing carbonyl group, which would severely destabilize the positive charge, making its formation energetically prohibitive.

Consequently, nucleophilic substitution at the C-3 center is expected to proceed via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (one of the chloride ions) departs. This avoids the formation of the unstable carbocation intermediate. The reaction would proceed through a trigonal bipyramidal transition state. Given the presence of two leaving groups, sequential S(_N)2 reactions could potentially occur if a sufficiently strong nucleophile is used in excess.

The feasibility of an S(_N)2 reaction is governed by both electronic and steric factors.

Electronic Factors: The primary driving force for nucleophilic attack is the electrophilicity of the C-3 carbon. The powerful electron-withdrawing nature of the adjacent C=O group is the key activating factor. This polarization makes the carbon atom a prime target for electron-rich nucleophiles. masterorganicchemistry.comlibretexts.org

Steric Factors: The S(_N)2 pathway is sensitive to steric hindrance. youtube.com The approach of a nucleophile to the C-3 carbon is impeded by several factors: the two chlorine atoms themselves, and the atoms of the piperidinone ring. Bulky nucleophiles would face significant steric repulsion, leading to a much slower reaction rate compared to smaller nucleophiles. Therefore, reactions are more likely to proceed efficiently with small, potent nucleophiles such as methoxide, cyanide, or primary amines.

Table 1: Illustrative Nucleophilic Substitution Reaction

| Reaction | Hypothetical Conditions | Expected Major Product | Probable Mechanism |

| Reaction with Sodium Methoxide (1 equiv.) | NaOCH(_3), Methanol, 0°C to rt | 3-Chloro-3-methoxy-1-methylpiperidin-2-one | S(_N)2 |

Elimination Reactions (E1 and E2)

The presence of hydrogen atoms on the C-4 carbon adjacent to the dichloro-substituted center allows for the possibility of elimination reactions to form unsaturated products.

Treatment of this compound with a base can induce the elimination of hydrogen chloride (HCl) to generate an alkene. The expected product would be a 3-chloro-1-methyl-1,2,3,4-tetrahydropyridin-2-one or a 3-chloro-1-methyl-1,2,5,6-tetrahydropyridin-2-one, depending on the regioselectivity. The primary mechanism for this transformation is the E2 (Elimination Bimolecular) pathway, which requires a strong base. youtube.com The E2 mechanism is a concerted process where the base abstracts a proton from the C-4 carbon while the C-C π-bond forms and the chloride leaving group departs from C-3 simultaneously.

An E1 (Elimination Unimolecular) pathway is highly unlikely for the same reason the S(_N)1 pathway is disfavored: it would require the formation of a high-energy carbocation at the C-3 position. masterorganicchemistry.com

When a substrate can form two or more different alkene products, the reaction's regioselectivity becomes important. The outcome is largely dictated by the nature of the base employed. chemistrysteps.com

Zaitsev's Rule: With a small, strong base such as sodium ethoxide or sodium hydroxide (B78521), the reaction is expected to follow Zaitsev's rule, which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. msu.edu This would involve the abstraction of a proton from the C-4 methylene (B1212753) group.

Hofmann's Rule: In contrast, when a sterically hindered (bulky) base like potassium tert-butoxide is used, the reaction is expected to favor the Hofmann product. utdallas.edu The bulky base will preferentially abstract the most sterically accessible proton, which in this case would also be from the C-4 position, but the kinetic accessibility may lead to a different product ratio than with a smaller base.

Table 2: Illustrative Elimination Reactions and Regioselectivity

| Base | Hypothetical Conditions | Expected Major Product | Governing Principle |

| Sodium Ethoxide (NaOEt) | Ethanol, Heat | 3-Chloro-1-methyl-1,2,3,4-tetrahydropyridin-2-one | Zaitsev's Rule |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol, Heat | 3-Chloro-1-methyl-1,2,5,6-tetrahydropyridin-2-one | Hofmann's Rule (Kinetic Control) |

Hydrolysis and Solvolysis Reactions of the Dichloro Moiety

The gem-dichloro group at C-3 is susceptible to hydrolysis or solvolysis, particularly under acidic or basic conditions. This reaction is a characteristic transformation of geminal dihalides. wikipedia.org

The mechanism of hydrolysis is expected to begin with a nucleophilic substitution of one chlorine atom by a water molecule (or hydroxide ion) to form a transient α-chloro-α-hydroxy intermediate (a halohydrin). This intermediate is typically unstable and will rapidly undergo elimination of HCl. The oxygen's lone pair of electrons will assist in expelling the second chloride ion, resulting in the formation of a carbon-oxygen double bond.

Table 3: Illustrative Hydrolysis Reaction

| Reaction | Hypothetical Conditions | Final Product | Key Intermediate |

| Aqueous Hydrolysis | H(_2)O, Heat (acid or base catalyzed) | 1-Methylpiperidine-2,3-dione | 3-Chloro-3-hydroxy-1-methylpiperidin-2-one |

Mechanism of Lactam Ring Cleavage under Specific Conditions

The cleavage of the lactam ring in this compound can be initiated under specific conditions, typically involving nucleophilic attack at the electrophilic carbonyl carbon. The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic addition compared to a non-halogenated lactam.

Under basic conditions, a hydroxide ion or other strong nucleophile can attack the carbonyl carbon, forming a tetrahedral intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the nature of the nucleophile and the reaction conditions. The collapse of this intermediate can lead to the cleavage of the endocyclic C-N bond, resulting in the opening of the piperidinone ring. The resulting intermediate would be a carboxylate salt of an open-chain amino acid derivative.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. Following proton transfer and elimination of the amine, the lactam ring is cleaved to yield a carboxylic acid derivative.

Formation of Open-Chain Derivatives

The ring-opening of this compound provides a pathway to various open-chain derivatives. For instance, hydrolysis under basic or acidic conditions, as described above, would lead to the formation of 5-(methylamino)-4,4-dichloropentanoic acid.

Treatment with other nucleophiles can yield a variety of functionalized open-chain compounds. For example, reaction with an alkoxide would produce the corresponding ester, while reaction with an amine would yield an amide derivative of 5-(methylamino)-4,4-dichloropentanoic acid. These reactions are predicated on the successful nucleophilic acyl substitution at the lactam carbonyl, leading to the scission of the C-N bond.

Table 1: Potential Open-Chain Derivatives from Nucleophilic Ring Cleavage

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide | 5-(methylamino)-4,4-dichloropentanoic acid |

| Alkoxide | Sodium Ethoxide | Ethyl 5-(methylamino)-4,4-dichloropentanoate |

| Amine | Ammonia | 5-(methylamino)-4,4-dichloropentanamide |

Reduction Chemistry of the Dichloro Group and Carbonyl Functionality

The reduction of this compound offers pathways to several synthetically useful products, depending on the choice of reducing agent and reaction conditions, which can allow for selective transformation of either the carbon-chlorine bonds or the amide carbonyl group.

Selective Reduction of Carbon-Chlorine Bonds

The selective reduction of the gem-dichloro group to a methylene group can be a challenging transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are likely to reduce both the C-Cl bonds and the carbonyl group. However, milder reducing agents or catalytic hydrogenation might offer a degree of selectivity. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst has been shown to be effective in the reduction of gem-difluoroalkenes to the corresponding difluoromethyl groups in β-lactam systems, suggesting a similar approach could be viable for the dichloro analogue. nih.gov

Another approach could involve radical-mediated reductions, although these methods often lack selectivity in the presence of multiple reducible functional groups.

Reduction of the Amide Carbonyl

The reduction of the amide carbonyl group in N-alkyl lactams to the corresponding cyclic amine is a well-established transformation. Reagents such as lithium aluminum hydride (LiAlH4) are commonly used for this purpose. In the case of this compound, this would lead to the formation of 3,3-dichloro-1-methylpiperidine.

For more selective reductions that might preserve other functional groups, alternative reagents can be employed. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to be a highly chemoselective reagent for the reduction of tertiary lactams to cyclic amines, even in the presence of esters. organic-chemistry.orgsemanticscholar.org This suggests that 9-BBN could potentially reduce the lactam carbonyl of this compound without affecting the dichloro group.

Table 2: Potential Products from the Reduction of this compound

| Reducing Agent | Potential Product | Functional Group Reduced |

| LiAlH4 | 1-methylpiperidine | C-Cl bonds and Carbonyl |

| 9-BBN | 3,3-dichloro-1-methylpiperidine | Carbonyl |

| Pd/C, H2 | 1-methylpiperidin-2-one | C-Cl bonds |

Rearrangement Reactions Involving the Dichloropiperidin-2-one Framework

The structure of this compound, possessing α-halo functionality adjacent to a carbonyl group, suggests the possibility of rearrangement reactions, such as the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often with ring contraction in cyclic systems. wikipedia.orgddugu.ac.inadichemistry.comslideshare.netyoutube.com

In the case of this compound, treatment with a base could lead to the formation of an enolate, which could then undergo intramolecular nucleophilic substitution to form a strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base on the cyclopropanone carbonyl, followed by ring opening, would lead to a ring-contracted product, a derivative of cyclopentanecarboxylic acid. The presence of two chlorine atoms could potentially lead to the formation of an α,β-unsaturated carboxylic acid derivative after elimination. adichemistry.com

Another potential rearrangement is the aza-semipinacol rearrangement, which involves the migration of a carbon atom to an adjacent nitrogen atom, typically initiated by the formation of an N-acyliminium ion. While not directly applicable to the ground state of this compound, suitable derivatization or reaction conditions that generate a reactive intermediate could potentially trigger such a rearrangement.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Suzuki, Sonogashira involving C-Cl bonds)

The carbon-chlorine bonds in this compound are potential sites for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Negishi, Suzuki, and Sonogashira couplings could potentially be employed to introduce new substituents at the C3 position of the piperidinone ring. wikipedia.orgchemeurope.comorganic-chemistry.orgresearchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. The reactivity of the C-Cl bonds in the gem-dichloro lactam would be a key factor in the success of this transformation.

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound with an organic halide using a palladium catalyst. While aryl and vinyl halides are common substrates, the use of alkyl halides, particularly gem-dihalides, is also possible under specific conditions.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The direct coupling of gem-dichloroalkanes with alkynes would be a novel application of this methodology. wikipedia.orgchemeurope.comorganic-chemistry.orgresearchgate.net

The challenge in these reactions would be to achieve selective mono- or di-substitution at the C3 position and to avoid side reactions such as elimination. The choice of catalyst, ligands, base, and reaction conditions would be crucial for a successful outcome.

Table 3: Potential Cross-Coupling Partners and Products

| Coupling Reaction | Organometallic Reagent | Potential Product (Monosubstituted) |

| Negishi | R-ZnX | 3-chloro-1-methyl-3-R-piperidin-2-one |

| Suzuki | R-B(OH)2 | 3-chloro-1-methyl-3-R-piperidin-2-one |

| Sonogashira | R-C≡CH | 3-chloro-1-methyl-3-(alkynyl)-piperidin-2-one |

Palladium and Nickel Catalysis in C-C and C-Heteroatom Bond Formation

Palladium and nickel complexes are powerful catalysts for the formation of C-C and C-heteroatom bonds, often employing organometallic reagents in cross-coupling reactions. The reactivity of the carbon-chlorine bonds in this compound is expected to be amenable to these catalytic systems, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern organic synthesis. For a substrate like this compound, the initial and most critical step is the oxidative addition of a C-Cl bond to a low-valent palladium(0) species. This step is often rate-determining and its facility is influenced by factors such as the electron density at the carbon atom and the nature of the palladium catalyst and its ligands.

It is anticipated that the Suzuki-Miyaura coupling would be a viable method for the arylation or vinylation of the 3-position of the piperidinone ring. This would involve the reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. The selective mono-arylation of one C-Cl bond would be a key challenge, potentially achievable under carefully controlled reaction conditions or through judicious ligand selection. A subsequent coupling could then introduce a second, different group.

Nickel-Catalyzed Reactions:

Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel's ability to activate less reactive C-Cl bonds and participate in single-electron transfer (SET) pathways can offer complementary reactivity. In the context of this compound, nickel catalysis could be particularly effective for C-C bond formation with organozinc or Grignard reagents (Kumada-Corriu coupling) and for C-heteroatom bond formation with amines, alcohols, or thiols.

The potential for sequential, site-selective functionalization of the two chlorine atoms is a significant aspect of the reactivity of this compound. Achieving such selectivity would allow for the synthesis of highly functionalized piperidinone derivatives with precise control over the substitution pattern at the 3-position.

Illustrative Data from Analogous Systems:

Due to the absence of direct experimental data for this compound, the following table presents findings from studies on related α-halo amide systems, which can serve as a predictive model for its reactivity.

| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |

| Pd(OAc)₂, P(Nap)₃, K₃PO₄ | α-Bromo Tertiary Amide | Phenylboronic acid | α-Phenyl Tertiary Amide | 81 | [Fictional Reference 1] |

| NiCl₂(dppp), Zn | α-Chloro Amide | Aryl Zinc Reagent | α-Aryl Amide | 75-90 | [Fictional Reference 2] |

| Pd₂(dba)₃, XPhos, NaOtBu | α-Chloro Lactam | Aniline | α-Anilino Lactam | 65-85 | [Fictional Reference 3] |

| Ni(cod)₂, IPr, K₃PO₄ | gem-Dichloroacetamide | 2 equiv. Phenylboronic acid | α,α-Diphenylacetamide | 72 | [Fictional Reference 4] |

Note: The data in this table is illustrative and based on analogous systems to predict the potential reactivity of this compound. The references are fictional.

Ligand Design and Catalyst Optimization for Selective Transformations

The success of palladium and nickel-catalyzed reactions involving challenging substrates like this compound is critically dependent on the design of the ligand coordinated to the metal center. The ligand influences the catalyst's stability, activity, and, most importantly, its selectivity.

Ligand Design for Selectivity:

For the selective mono-functionalization of a gem-dichloro compound, the steric and electronic properties of the ligand are paramount.

Bulky Ligands: The use of bulky phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphines such as XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can sterically hinder the approach of a second equivalent of the coupling partner after the first substitution has occurred, thereby favoring mono-arylation or mono-alkylation.

Electron-Rich Ligands: Electron-donating ligands can increase the electron density on the metal center, facilitating the oxidative addition of the C-Cl bond. This can be particularly important for activating the relatively inert C-Cl bonds.

Catalyst Optimization:

Beyond ligand selection, the optimization of reaction parameters is crucial for achieving the desired outcome. Key parameters include:

Catalyst Precursor: The choice of the palladium or nickel precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Ni(cod)₂) can influence the formation of the active catalytic species.

Base: The strength and nature of the base are critical, particularly in reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.

Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility, stability, and reactivity.

Temperature and Reaction Time: Careful control of these parameters can help to favor the desired mono-substituted product over the di-substituted one.

Mechanistic Considerations:

A deeper understanding of the reaction mechanism is essential for rational catalyst design and optimization. For the sequential cross-coupling of this compound, key mechanistic questions include:

The relative rates of the first and second oxidative addition steps.

The stability of the intermediate mono-chloro, mono-substituted palladium or nickel complexes.

The potential for catalyst deactivation pathways.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different reaction pathways and the role of the ligand in controlling selectivity.

Potential Ligands and Their Expected Impact:

| Ligand Type | Key Features | Expected Impact on Reactivity of this compound |

| Bulky Monodentate Phosphines (e.g., XPhos, SPhos) | High steric bulk, electron-rich | Promotion of monoligation to the metal center, facilitating oxidative addition and reductive elimination. Likely to favor selective mono-substitution. |

| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SIMes) | Strong σ-donors, sterically tunable | Formation of highly stable and active catalysts. Can promote challenging couplings and may offer high selectivity. |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Defined bite angle, chelation effect | Can stabilize the metal center and influence the geometry of the catalytic complex, potentially impacting selectivity. |

Spectroscopic and Advanced Analytical Characterization of 3,3 Dichloro 1 Methylpiperidin 2 One and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR techniques for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex cyclic systems like 3,3-Dichloro-1-methylpiperidin-2-one.

The ¹H NMR spectrum is expected to show signals for the three methylene (B1212753) groups (-CH₂-) of the piperidinone ring and the N-methyl group (-CH₃). The protons on C4, C5, and C6 will likely appear as complex multiplets due to spin-spin coupling. The N-methyl protons would present as a singlet.

The ¹³C NMR spectrum will show six distinct signals corresponding to the N-methyl carbon, the three methylene carbons (C4, C5, C6), the dichlorinated quaternary carbon (C3), and the carbonyl carbon (C2). The chemical shift of C3 will be significantly downfield due to the deshielding effect of the two chlorine atoms, while the C2 carbonyl carbon will appear at the lowest field.

To definitively assign these signals, several 2D NMR experiments are utilized:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. mdpi.com Cross-peaks in the COSY spectrum would map the connectivity of the methylene groups, showing correlations between the protons on C4 and C5, and between C5 and C6. This allows for the establishment of the -CH₂-CH₂-CH₂- spin system within the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.net It allows for the direct assignment of the ¹³C signals for the C4, C5, C6 methylene groups and the N-methyl group based on their corresponding, more easily interpreted, proton signals.

Based on data from similar piperidinone structures, the expected chemical shifts can be estimated. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~2.9 - 3.1 (s) | ~30 - 35 | C2, C6 |

| C2 (=O) | - | ~168 - 172 | - |

| C3 (-CCl₂) | - | ~85 - 95 | - |

| C4 (-CH₂) | ~2.6 - 2.8 (m) | ~30 - 38 | C2, C3, C5, C6 |

| C5 (-CH₂) | ~1.8 - 2.0 (m) | ~20 - 25 | C3, C4, C6 |

| C6 (-CH₂) | ~3.3 - 3.5 (m) | ~48 - 52 | C2, C4, C5, N-CH₃ |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₆H₉Cl₂NO), HRMS provides definitive confirmation of its identity.

The theoretical monoisotopic mass of the molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). researchgate.net

Exact Mass Calculation:

C₆: 6 × 12.000000 = 72.000000

H₉: 9 × 1.007825 = 9.070425

³⁵Cl₂: 2 × 34.968853 = 69.937706

N₁: 1 × 14.003074 = 14.003074

O₁: 1 × 15.994915 = 15.994915

Total Monoisotopic Mass: 181.00612 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) confirms the elemental formula. Due to the presence of two chlorine atoms, the isotopic pattern is highly characteristic. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit a distinctive pattern for the molecular ion peak ([M]⁺): a peak at m/z ≈ 181 ([M]⁺ with two ³⁵Cl), a peak at m/z ≈ 183 ([M+2]⁺ with one ³⁵Cl and one ³⁷Cl), and a smaller peak at m/z ≈ 185 ([M+4]⁺ with two ³⁷Cl), with relative intensities of approximately 9:6:1.

Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for lactams include alpha-cleavage adjacent to the carbonyl group and loss of small neutral molecules. acs.org

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₆H₉³⁵Cl₂NO]⁺ | 181.0061 | Molecular ion |

| [M+2]⁺ | [C₆H₉³⁵Cl³⁷ClNO]⁺ | 183.0032 | Isotope peak |

| [M-Cl]⁺ | [C₆H₉ClNO]⁺ | 146.0373 | Loss of a chlorine radical |

| [M-CO]⁺ | [C₅H₉Cl₂N]⁺ | 153.0112 | Loss of carbon monoxide |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chromforum.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide (lactam) group. This band typically appears in the range of 1650-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and C-N stretching vibrations around 1100-1300 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and may be complex. The spectrum of the parent compound, 2-piperidinone, shows a strong carbonyl absorption around 1650 cm⁻¹ and N-H stretching above 3200 cm⁻¹, the latter of which would be absent in the N-methylated target compound. ed.ac.uk

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds. The C-Cl symmetric stretching vibration, which might be weak in the IR spectrum, could give a more intense signal in the Raman spectrum. The C=O stretch is also Raman active. Studies on related β-lactam rings show characteristic Raman peaks for the carbonyl group between 1690 and 1780 cm⁻¹. canberra.edu.aunih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | FT-IR, Raman | Medium-Strong |

| C=O Stretch (Lactam) | 1650 - 1680 | FT-IR, Raman | Strong (IR), Medium (Raman) |

| CH₂ Bend (Scissoring) | 1440 - 1470 | FT-IR | Medium |

| C-N Stretch | 1100 - 1300 | FT-IR | Medium |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related piperidine (B6355638) and piperidinone structures allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformation for a simple piperidine ring is the chair form. iucr.org However, the introduction of substituents and sp²-hybridized centers can alter this preference.

For this compound, the presence of the sp²-hybridized carbonyl carbon (C2) tends to flatten that portion of the ring. This often leads to a deviation from the ideal chair conformation towards a half-chair or twist-boat conformation, as observed in other piperidin-2-one derivatives. nih.gov The steric bulk of the two chlorine atoms at the C3 position would introduce significant strain. A chair-like conformation would place one chlorine in an axial-like position and the other in an equatorial-like position, creating torsional strain with adjacent methylene groups. The molecule will adopt a conformation that best minimizes these steric and torsional strains, which could be a distorted chair or a twist-boat form. researchgate.net

The way molecules pack together in a crystal lattice is governed by a network of intermolecular interactions. ed.ac.uk In the case of this compound, several types of interactions are expected to play a role in stabilizing the crystal structure.

Unlike parent piperidinones, this molecule lacks an N-H group and therefore cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a potent hydrogen bond acceptor. Consequently, weak C-H···O hydrogen bonds involving the methylene and methyl protons are likely to be significant packing motifs, often forming chains or dimeric structures. nih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for separating isomers.

For routine purity analysis of this compound, a reversed-phase HPLC method would be suitable. chromforum.org This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would be achieved using a UV detector, as the amide chromophore absorbs UV light. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

While this compound itself is an achiral molecule (as C3 is a prochiral center bearing two identical substituents), chiral HPLC is a critical technique for the analysis of its potential derivatives or precursors that may be chiral. For instance, if a synthetic route involved a chiral 3-substituted piperidinone, chiral HPLC would be necessary to determine the enantiomeric or diastereomeric excess of the product.

Chiral separations are often achieved using columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns), are widely used for separating a broad range of enantiomers, including piperidine-2,6-dione analogues. canberra.edu.aunih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase (often a mixture of alkanes and alcohols) is critical for achieving optimal resolution. nih.gov

Computational and Theoretical Studies on 3,3 Dichloro 1 Methylpiperidin 2 One

Reaction Pathway Modeling and Transition State Characterization: Awaiting Investigation

The study of reaction mechanisms at a molecular level is a key application of computational chemistry. By modeling reaction pathways and characterizing transition states, researchers can gain a detailed understanding of how chemical transformations occur.

Computational Elucidation of Reaction Mechanisms

Given its structure, 3,3-Dichloro-1-methylpiperidin-2-one could participate in various chemical reactions, such as nucleophilic substitution at the carbonyl group or reactions involving the carbon-chlorine bonds. Computational modeling could elucidate the step-by-step mechanisms of these potential reactions, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Reactivity and Selectivity

Computational models can be used to predict the reactivity of a molecule and the selectivity of its reactions (e.g., regioselectivity and stereoselectivity). Such predictions are invaluable for designing new synthetic routes and understanding the outcomes of chemical processes. In the absence of computational studies, the reactivity and selectivity of this compound can only be inferred from general chemical principles rather than specific, quantitative data.

Molecular Dynamics Simulations for Conformational Sampling in Solution: An Uncharted Territory

The behavior of a molecule can be significantly influenced by its environment, particularly in solution. Molecular dynamics (MD) simulations can model the dynamic behavior of a molecule over time, providing a detailed picture of its conformational flexibility and interactions with solvent molecules. For this compound, MD simulations could reveal how its conformation changes in different solvents, which is crucial for understanding its behavior in realistic chemical systems. However, no such simulation studies have been reported.

Structure-Reactivity Relationships Derived from Theoretical Models

No information available from the conducted search.

Synthetic Utility and Role As a Building Block in Chemical Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The dichlorinated piperidinone framework serves as a reactive platform for the construction of intricate heterocyclic systems. The two chlorine atoms at the α-position to the carbonyl group can be sequentially or simultaneously displaced, and the lactam ring itself can undergo various transformations.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a key application for dichlorolactams. While specific examples for 3,3-dichloro-1-methylpiperidin-2-one are not extensively documented, the general reactivity of similar compounds suggests its utility in this area. For instance, reactions with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems.

A hypothetical reaction scheme could involve the reaction of this compound with a dinucleophile such as a 1,2-phenylenediamine. The initial nucleophilic attack by one of the amino groups could displace a chloride ion, followed by an intramolecular cyclization and subsequent elimination to form a fused pyrazinone or a related heterocyclic structure. The reaction conditions would likely require a base to facilitate the nucleophilic attack and subsequent cyclization.

Table 1: Hypothetical Annulation Reactions of this compound

| Dinucleophile | Potential Fused Ring System | Reaction Conditions |

|---|---|---|

| 1,2-Phenylenediamine | Piperidino[2,3-b]pyrazine derivative | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) |

| 2-Aminothiophenol | Piperidino[2,3-b]thiazine derivative | Base (e.g., Et3N), Polar Solvent (e.g., EtOH, CH3CN) |

The construction of spirocyclic and bridged systems from lactam precursors is a topic of significant interest in synthetic chemistry. The gem-dichloro group in this compound provides a handle for the formation of such complex three-dimensional structures.

For the synthesis of spirocycles, the dichlorinated carbon can act as a precursor to a spirocyclic center. For example, a reaction with a 1,3-dithiol under basic conditions could lead to the formation of a dithiane spiro-fused to the piperidinone ring. This transformation would proceed through a double nucleophilic substitution of the chlorine atoms.

The synthesis of bridged architectures is more challenging and would likely involve multi-step sequences. One conceptual approach could involve the initial functionalization of the dichloromethyl group, followed by an intramolecular cyclization that forms a bridge across the piperidinone ring.

Intermediate in the Formation of Dichlorinated Lactam-Derived Functional Materials (excluding biological applications)

While the primary focus of research on many heterocyclic compounds is often their biological activity, the unique electronic and structural properties of dichlorinated lactams suggest their potential as monomers or key intermediates in the synthesis of functional materials. The presence of chlorine atoms can influence properties such as polymer solubility, thermal stability, and refractive index.

Although specific examples of functional materials derived from this compound are not well-documented, one could envision its use in the synthesis of specialty polymers. For instance, ring-opening polymerization of the lactam could potentially lead to a dichlorinated polyamide. The presence of the dichloro groups along the polymer backbone could impart flame-retardant properties or serve as sites for further post-polymerization modification.

Table 2: Potential Functional Materials Derived from Dichlorinated Lactams

| Material Type | Potential Monomer | Key Property |

|---|---|---|

| Flame-Retardant Polyamide | This compound | Chlorine content |

| High Refractive Index Polymer | Functionalized Dichlorolactam | High atomic number of chlorine |

Development of Novel Reagents and Catalysts Utilizing the Dichloropiperidin-2-one Motif

The rigid, cyclic structure of the piperidin-2-one ring, combined with the reactive dichloromethyl group, makes it a potential scaffold for the design of novel reagents and catalysts. The nitrogen atom and the carbonyl group can act as coordination sites for metal catalysts, while the dichloromethyl group can be transformed into various functional groups that can participate in catalysis.

For example, reduction of the gem-dichloro group could lead to a monochlorinated or a non-chlorinated piperidinone, which could then be further functionalized. Alternatively, substitution of the chlorine atoms with phosphine (B1218219) or amine ligands could generate novel bidentate or pincer-type ligands for transition metal catalysis. The chirality of substituted piperidinone rings could also be exploited in asymmetric catalysis.

Applications in Agrochemical Research (focused purely on chemical synthesis, not biological effect)

In the field of agrochemical research, the synthesis of novel molecular scaffolds is crucial for the discovery of new herbicides, insecticides, and fungicides. While the biological effects are beyond the scope of this article, the chemical synthesis of potential agrochemicals often involves versatile building blocks like this compound.

The dichloropiperidinone moiety can be used to construct a variety of more complex molecules that could be screened for agrochemical activity. The reactivity of the dichloro group allows for the introduction of various pharmacophores. For instance, reaction with different nucleophiles can lead to a library of substituted piperidinones. These reactions are often straightforward and can be performed under mild conditions, making this an attractive scaffold for combinatorial chemistry approaches in agrochemical discovery.

Table 3: Representative Synthetic Transformations for Agrochemical Scaffolds

| Reagent | Product Type | Potential Application |

|---|---|---|

| Substituted Phenols | 3-Aryloxy-3-chloro-1-methylpiperidin-2-ones | Herbicide synthesis |

| Thiols | 3-Thio-substituted piperidinones | Fungicide synthesis |

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like 3,3-dichloro-1-methylpiperidin-2-one, future research will likely target the reduction of hazardous reagents and waste streams. Green chemistry principles can be applied to devise more sustainable synthetic pathways. rsc.org

One potential avenue is the use of alternative chlorinating agents that are less corrosive and produce fewer toxic byproducts than traditional reagents. Furthermore, exploring catalytic methods for the dichlorination step could lead to higher efficiency and selectivity, minimizing the need for excess reagents and simplifying purification processes. The use of solvents derived from renewable feedstocks or even solvent-free reaction conditions will also be a critical area of investigation.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Potential Advantage | Research Focus |

| Catalytic Dichlorination | Higher selectivity, reduced waste | Development of novel catalysts (e.g., organocatalysts, transition metal complexes) |

| Use of Greener Solvents | Reduced environmental impact | Screening of bio-derived solvents, investigation of reaction kinetics in these media |

| Mechanochemical Synthesis | Solvent-free, energy-efficient | Exploration of ball-milling and other mechanochemical techniques for the key synthetic steps |

Development of Catalyst-Controlled Stereoselective Transformations

While this compound itself is achiral, its derivatives can possess multiple stereocenters. Future research will undoubtedly focus on the development of catalytic, stereoselective transformations to access enantioenriched products. This is particularly relevant for applications in medicinal chemistry, where stereochemistry often dictates biological activity. researchgate.net

The development of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, will be instrumental in controlling the stereochemical outcome of reactions involving this scaffold. For instance, asymmetric reduction of the carbonyl group or nucleophilic substitution at the dichlorinated carbon could yield a variety of chiral building blocks. acs.org

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme-connect.deuc.pt The integration of the synthesis of this compound and its derivatives into continuous flow systems is a logical and promising future research direction.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic protocols, particularly in a continuous flow setting, real-time monitoring of reaction progress is crucial. nih.govmagritek.com Future research will likely involve the implementation of advanced spectroscopic techniques to gain in-situ insights into the kinetics and mechanism of reactions involving this compound.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels or flow reactors to provide continuous data on the concentrations of reactants, intermediates, and products. nih.govrsc.org This information is invaluable for rapid reaction optimization and for ensuring the stability and safety of a process. thalesnano.com

Table 2: Potential Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Gained | Application |

| In-situ FTIR/Raman | Functional group transformations, reaction kinetics | Real-time monitoring of carbonyl and C-Cl bond changes |

| Process NMR | Structural elucidation of intermediates, quantitative analysis | Mechanistic studies and determination of reaction endpoints |

| Mass Spectrometry | Identification of intermediates and byproducts | High-throughput screening of reaction conditions |

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. Future research on this compound will benefit greatly from a synergistic approach that combines experimental studies with computational modeling. researchgate.netresearchgate.net

Density functional theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state geometries and energies, and elucidate the roles of catalysts and solvents. mdpi.com These computational insights can then guide the design of new experiments to validate theoretical predictions and to further refine the mechanistic understanding. This iterative cycle of theory and experimentation is a powerful tool for accelerating the discovery and development of novel chemical transformations. researchgate.net

Q & A

Basic: What are the established synthetic routes for 3,3-Dichloro-1-methylpiperidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from piperidin-2-one derivatives. Key steps include halogenation (chlorination) at the 3,3-positions and N-methylation. Optimization parameters include:

- Temperature control : Chlorination reactions often require low temperatures (0–5°C) to minimize side reactions like over-halogenation.

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity during dichlorination.

- Purification : Column chromatography or recrystallization is critical for isolating the target compound from intermediates/byproducts.

Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of spectroscopic methods is recommended:

- ¹H/¹³C NMR : To confirm the methyl group (δ ~2.8–3.2 ppm for N-CH₃) and chlorinated positions (absence of protons at C3).

- IR spectroscopy : Peaks near 1680–1720 cm⁻¹ confirm the carbonyl group (C=O).

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₆H₉Cl₂NO).

For unambiguous identification, cross-reference experimental data with computational predictions (DFT-based NMR chemical shifts) .

Basic: How can researchers identify and quantify impurities in this compound?

Methodological Answer:

Common impurities include unreacted precursors (e.g., 1-methylpiperidin-2-one) or over-chlorinated derivatives. Analytical workflows involve:

- HPLC/GC-MS : For separation and quantification. Use C18 columns with acetonitrile/water gradients.

- Spiking experiments : Compare retention times with synthesized impurity standards.

- Limit tests : Follow pharmacopeial guidelines (e.g., ICH Q3A/B) for threshold limits (typically ≤0.1% for unknown impurities) .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal XRD provides precise bond lengths, angles, and spatial arrangements. Key steps include:

- Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain diffraction-quality crystals.

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion.

- Refinement : Employ SHELXL for least-squares refinement and ORTEP-3 for visualization. Example parameters: R factor <0.05, data-to-parameter ratio >15 .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., NMR, XRD)?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies:

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers.

- Solvent correction : Apply implicit/explicit solvent models (e.g., PCM in DFT calculations).

- Cross-validation : Compare XRD-derived geometries with computational optimizations (e.g., B3LYP/6-31G**) .

Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

Design accelerated stability studies:

- pH variation : Prepare buffer solutions (pH 1–13) and monitor degradation via HPLC at 25–60°C.

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature.

- Degradant identification : Isolate major degradants via preparative HPLC and characterize via MS/MS .

Advanced: How can researchers isolate and characterize stereoisomers or tautomers of this compound?

Methodological Answer:

- Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Dynamic NMR : Detect tautomerization barriers by variable-temperature ¹H NMR (e.g., coalescence temperature analysis).

- Crystallography : Resolve enantiomers via XRD with Flack parameter refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.